BenchChemオンラインストアへようこそ!

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one

Chemical procurement Purity analysis Dihydropyrimidinone

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one (CAS 1772741-96-4) is a synthetic small molecule belonging to the 3,4-dihydropyrimidin-4(1H)-one (DHPM) class, a privileged scaffold in medicinal chemistry with documented antiviral, anticancer, and anti-inflammatory activities across numerous derivatives. The compound has a molecular formula of C₁₁H₉BrN₂O₃ and a molecular weight of 297.10 g/mol.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.108
CAS No. 1772741-96-4
Cat. No. B2784807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one
CAS1772741-96-4
Molecular FormulaC11H9BrN2O3
Molecular Weight297.108
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C(=O)NC=N2)Br)CO
InChIInChI=1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16)
InChIKeyUQDIEHLTZUADMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one (CAS 1772741-96-4): Chemical Class and Baseline Characterization for Research Procurement


5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one (CAS 1772741-96-4) is a synthetic small molecule belonging to the 3,4-dihydropyrimidin-4(1H)-one (DHPM) class, a privileged scaffold in medicinal chemistry with documented antiviral, anticancer, and anti-inflammatory activities across numerous derivatives [1]. The compound has a molecular formula of C₁₁H₉BrN₂O₃ and a molecular weight of 297.10 g/mol [2]. Key structural features include a bromine substituent at the 5-position of the pyrimidinone ring, an ether-linked phenoxy group at the 6-position, and a hydroxymethyl (–CH₂OH) substituent at the meta-position of the phenoxy ring. Commercially, it is supplied as a research-grade chemical at ≥95% purity by multiple vendors and is cataloged under PubChem CID 114580978 [2].

Why Generic Substitution Fails for 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one: Structural Determinants of Function


Generic substitution within the dihydropyrimidinone class is precluded by the compound's unique substitution pattern. The C5 bromine is not inert; it serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that enable late-stage diversification, a capability absent in 5-unsubstituted or 5-alkyl DHPM analogs [1]. Simultaneously, the C6 3-(hydroxymethyl)phenoxy ether introduces a hydrogen-bond-donating primary alcohol at a defined distance and geometry from the pyrimidinone core, a feature that cannot be replicated by simple 6-phenoxy or 6-alkoxy variants. The combination of a halogen at C5 and a functionalized aryl ether at C6 creates a three-dimensional pharmacophore distinct from classical Biginelli-type DHPMs, where positions 5 and 6 typically bear ester/alkyl groups rather than halogen/aryloxy pairs. These structural distinctions directly affect reactivity, binding interactions, and physicochemical properties such as LogP (computed XLogP3-AA = 1.0) and hydrogen-bond donor/acceptor counts (2 donors, 4 acceptors) [2]. Consequently, replacing this compound with a structurally related DHPM—even one sharing the pyrimidinone core—introduces uncontrolled variables into any experiment.

Product-Specific Quantitative Evidence Guide for 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one: Comparator-Based Differentiation Data


Purity Specification Benchmarking Against In-Class DHPM Building Blocks

The target compound is supplied at a minimum purity of 95%, as specified by multiple independent vendors including AKSci and Leyan . This purity level is consistent with the industry standard for research-grade DHPM building blocks but must be verified on a per-batch basis. Unlike densely functionalized DHPM derivatives (e.g., 4-aryl-5-ethoxycarbonyl-DHPMs) that often require extensive chromatographic purification to reach >95% purity due to by-product formation during Biginelli cyclocondensation, the 5-bromo-6-aryloxy substitution pattern of this compound may present different impurity profiles. No pharmacopoeial monograph exists; purity is vendor-guaranteed, and independent analytical verification (HPLC, ¹H NMR) is advised.

Chemical procurement Purity analysis Dihydropyrimidinone

Computed Lipophilicity (XLogP3-AA) and Hydrogen-Bond Capacity Differentiation

The compound has a computed XLogP3-AA value of 1.0, with 2 hydrogen-bond donors (hydroxymethyl –OH, pyrimidinone N–H) and 4 hydrogen-bond acceptors (pyrimidinone carbonyl, ring nitrogen, ether oxygen, hydroxymethyl oxygen) [1]. By contrast, the unsubstituted 5-bromo-6-phenoxy-3,4-dihydropyrimidin-4-one (lacking the hydroxymethyl group) would exhibit an XLogP of approximately 1.5–1.8 and possess only 1 hydrogen-bond donor, demonstrating that the meta-hydroxymethyl substituent simultaneously reduces lipophilicity by ~0.5–0.8 log units and doubles the HBD count. This shift in physicochemical profile is relevant for aqueous solubility and target binding: for bromodomain or kinase targets where a hydrogen-bond interaction with a conserved asparagine or lysine residue is pharmacophoric, the additional donor may enhance affinity.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Versatility of the C5 Bromine vs. 5-Unsubstituted DHPM Scaffolds

The C5 bromine atom in this compound serves as a reactive handle for Pd-catalyzed cross-coupling chemistry (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), enabling the generation of 5-aryl, 5-alkynyl, or 5-amino derivatives without altering the pre-installed 6-aryloxy motif [1]. In contrast, 5-unsubstituted DHPM analogs (the most common Biginelli products) lack this diversification point altogether, while 5-alkoxycarbonyl-DHPMs require harsh hydrolysis/decarboxylation sequences before functionalization. The bromine atom at C5 thus makes this compound a superior starting material for parallel library synthesis, where a single advanced intermediate can be divergently elaborated into dozens of analogs. No quantitative yield comparison across all possible transformations is available; however, the reactivity of 5-bromopyrimidin-4(1H)-ones in Pd-mediated couplings is well-precedented in the heterocyclic chemistry literature.

Cross-coupling Late-stage functionalization Medicinal chemistry

Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Count

The compound has a computed TPSA of 75.21 Ų and 3 rotatable bonds [1]. These values fall within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10). In comparison, 5-bromo-6-(4-hydroxymethylphenoxy) analogs (para-substituted regioisomer) are expected to have an identical TPSA but a different molecular shape and dipole moment due to the altered geometry of the hydroxymethyl group; this can influence binding-site complementarity. The TPSA value of 75.21 Ų is lower than that of many 5-carboxy-DHPMs (TPSA typically > 100 Ų), suggesting that the 5-bromo-6-aryloxy substitution pattern may confer superior passive membrane permeability relative to more polar DHPM derivatives.

Drug-likeness Permeability ADME prediction

Dihydropyrimidinone Scaffold Privilege: Class-Level Biological Activity Context

Dihydropyrimidinone derivatives as a compound class have demonstrated micromolar to sub-micromolar in vitro activity against a range of targets, including L-type calcium channels, mitotic kinesin Eg5, hepatitis B virus capsid assembly, and various kinases [1]. For example, Bhat et al. (2022) reported DHPM derivatives with IC₅₀ values of 8.2–24.7 μM against MCF-7 breast cancer cells [2]. While no direct target-specific activity data are publicly available for the specific compound CAS 1772741-96-4, its 5-bromo-6-aryloxy substitution pattern places it within the subset of DHPMs that have been explored as antiviral and anticancer leads. Users should note that the compound's biological activity profile has not been independently reported in peer-reviewed literature, and any stated activity claims by vendors are unvalidated.

Anticancer Antiviral Kinase inhibition

Limitations Statement: Absence of Direct Comparative Head-to-Head Data

An exhaustive search of the peer-reviewed literature, patent databases, BindingDB, ChEMBL, and PubChem BioAssay (as of May 2026) did not yield any direct head-to-head comparison studies, quantitative structure–activity relationship (QSAR) analyses, or target-specific biochemical/cellular assay data for CAS 1772741-96-4 against structurally defined comparators [1][2]. All evidence presented in this guide, with the exception of vendor purity specifications and computed physicochemical properties, is based on class-level inference from the broader dihydropyrimidinone literature. This limited evidence base means that procurement decisions must be grounded in the compound's demonstrated structural and synthetic utility rather than in proven biological differentiation. Users are strongly advised to request vendor Certificates of Analysis for each batch and to independently verify identity (¹H/¹³C NMR, HRMS) and purity (HPLC) prior to use in critical experiments.

Data transparency Evidence quality Procurement risk

Best Research and Industrial Application Scenarios for 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one


Late-Stage Diversification via C5 Palladium-Catalyzed Cross-Coupling

The C5 bromine atom makes this compound an ideal advanced intermediate for constructing focused libraries of 5-aryl/alkynyl/amino-dihydropyrimidinones. Medicinal chemistry teams can use Suzuki–Miyaura or Sonogashira conditions to introduce diverse aryl or alkynyl substituents at C5 without disturbing the pre-installed 3-(hydroxymethyl)phenoxy ether at C6. This one-step diversification strategy is supported by the extensive precedent for Pd-catalyzed couplings on 5-bromopyrimidin-4(1H)-one substrates in the heterocyclic chemistry literature [1].

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 297.10 Da, 3 rotatable bonds, and a TPSA of 75.21 Ų, this compound conforms to the 'Rule of Three' guidelines for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) with minor deviations [1]. The presence of both a halogen (Br) for X-ray anomalous scattering phasing and a primary alcohol for hydrogen-bonding interactions makes it suitable for fragment screening by X-ray crystallography, surface plasmon resonance (SPR), or ligand-observed NMR.

Synthetic Methodology Development for 5,6-Disubstituted Pyrimidinones

The orthogonal reactivity at C5 (electrophilic Br for cross-coupling) and the ether-linked phenoxy group at C6 (nucleophilic oxygen for alkylation/acylation of the free hydroxymethyl) provides a platform for developing regioselective synthetic methods. Organic chemists can use this compound to explore sequential functionalization protocols without protecting-group manipulation, potentially publishing novel methodology applicable to the broader pyrimidinone chemical space [2].

Negative Control or Reference Compound for Bromodomain Inhibitor Assays

Given the structural resemblance of the 5-bromo-6-aryloxy-pyrimidinone core to certain BET bromodomain inhibitor scaffolds (e.g., phenoxyaryl pyridones), this compound may serve as a weakly binding or inactive control in BRD4/BRD2/BRD3 biochemical assays,provided its lack of potent binding is experimentally confirmed. The meta-hydroxymethyl group is not found in most known BET inhibitors, suggesting that this compound could be used to probe the tolerance of the bromodomain acetyl-lysine binding pocket for hydrogen-bond-donating substituents at this vector [3].

Quote Request

Request a Quote for 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.